

3-Methoxyphenyl CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Methoxyphenol (also known as m-guaiacol or resorcinol monomethyl ether), a phenolic compound of significant interest in various scientific and industrial fields. While the initial query mentioned "**3-Methoxyphenyl**," this term describes a chemical moiety rather than a specific compound. This guide focuses on 3-Methoxyphenol, the most probable compound of interest, given its diverse biological activities and applications as a synthetic building block. We will delve into its chemical properties, synthesis, biological activities with a focus on its antioxidant and anti-inflammatory effects, and its potential mechanisms of action, including the modulation of key cellular signaling pathways.

Core Data Presentation

Physicochemical Properties of 3-Methoxyphenol

Property	Value	Reference(s)
CAS Number	150-19-6	[1] [2]
Molecular Formula	C ₇ H ₈ O ₂	[1] [2]
Molecular Weight	124.14 g/mol	[1] [2]
Appearance	Colorless to pale yellow or pinkish liquid	
Boiling Point	243 °C (lit.)	
Melting Point	-17 °C	
Density	1.131 g/mL at 25 °C (lit.)	
Solubility	Slightly soluble in water; soluble in ethanol, ether, and chloroform.	

Biological Activities of Methoxyphenyl Compounds

The **3-methoxyphenyl** moiety is a common feature in a variety of biologically active molecules. While specific quantitative data for 3-methoxyphenol's activity across all assays is not extensively available in publicly accessible literature, the following table presents data for related methoxyphenyl-containing compounds to provide a comparative context for its potential efficacy.

Biological Activity	Compound	Assay	IC ₅₀ (μM)	Reference(s)
Antioxidant	Ferulic acid (a methoxyphenol)	DPPH Radical Scavenging	25.0 - 60.0	[1]
Anti-inflammatory	Pterostilbene	Inhibition of NO production	~20	[3]
Tyrosinase Inhibition	1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane	Murine Tyrosinase Inhibition	12	[4]
Anticancer	Bromo-methoxyphenyl derivative (2-Phenylacrylonitrile)	Cytotoxicity (HCT116 cells)	0.0059	

Experimental Protocols

Synthesis of 3-Methoxyphenol from Resorcinol

Principle: This method involves the selective mono-methylation of resorcinol using dimethyl sulfate in the presence of a base.

Materials:

- Resorcinol
- 10% Sodium hydroxide solution
- Dimethyl sulfate
- Diethyl ether
- Dilute sodium carbonate solution

- Calcium chloride
- Three-necked flask, reflux condenser, stirrer, internal thermometer, dropping funnel

Procedure:

- In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide to 1 mole of resorcinol with stirring.
- While vigorously stirring and maintaining the temperature below 40 °C (using a water bath for cooling), add 1 mole of dimethyl sulfate dropwise.
- After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.
- Cool the mixture and separate the organic layer.
- Extract the aqueous layer several times with diethyl ether.
- Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution, followed by water.
- Dry the organic phase with anhydrous calcium chloride.
- Fractionally distill the dried organic phase to obtain 3-methoxyphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[\[1\]](#)[\[5\]](#)

Materials:

- DPPH solution (0.1 mM in methanol)
- Test compound (3-Methoxyphenol) dissolved in methanol at various concentrations

- Methanol (as blank)
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well microplate, add 100 μ L of the test compound solution at different concentrations to respective wells.
- Add 100 μ L of methanol to the blank wells.
- Add 100 μ L of the positive control solution to its designated wells.
- To all wells, add 100 μ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[\[5\]](#)

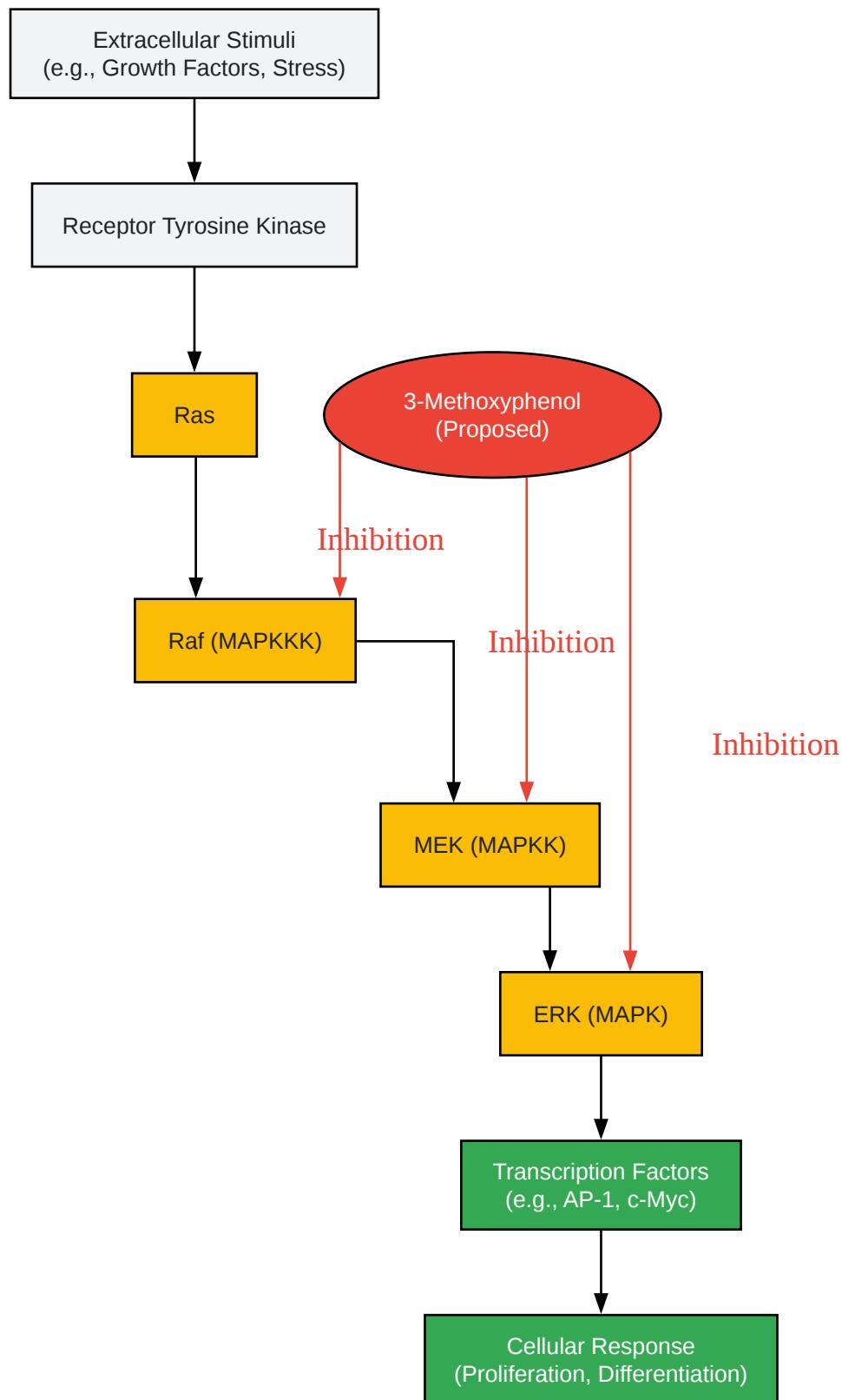
Cell-Based Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

Principle: This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[\[6\]](#)

Materials:

- RAW 264.7 macrophage cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Lipopolysaccharide (LPS)
- Test compound (3-Methoxyphenol)
- Griess Reagent
- Nitrite standard solution
- 96-well cell culture plate
- Cell incubator (37 °C, 5% CO₂)

Procedure:

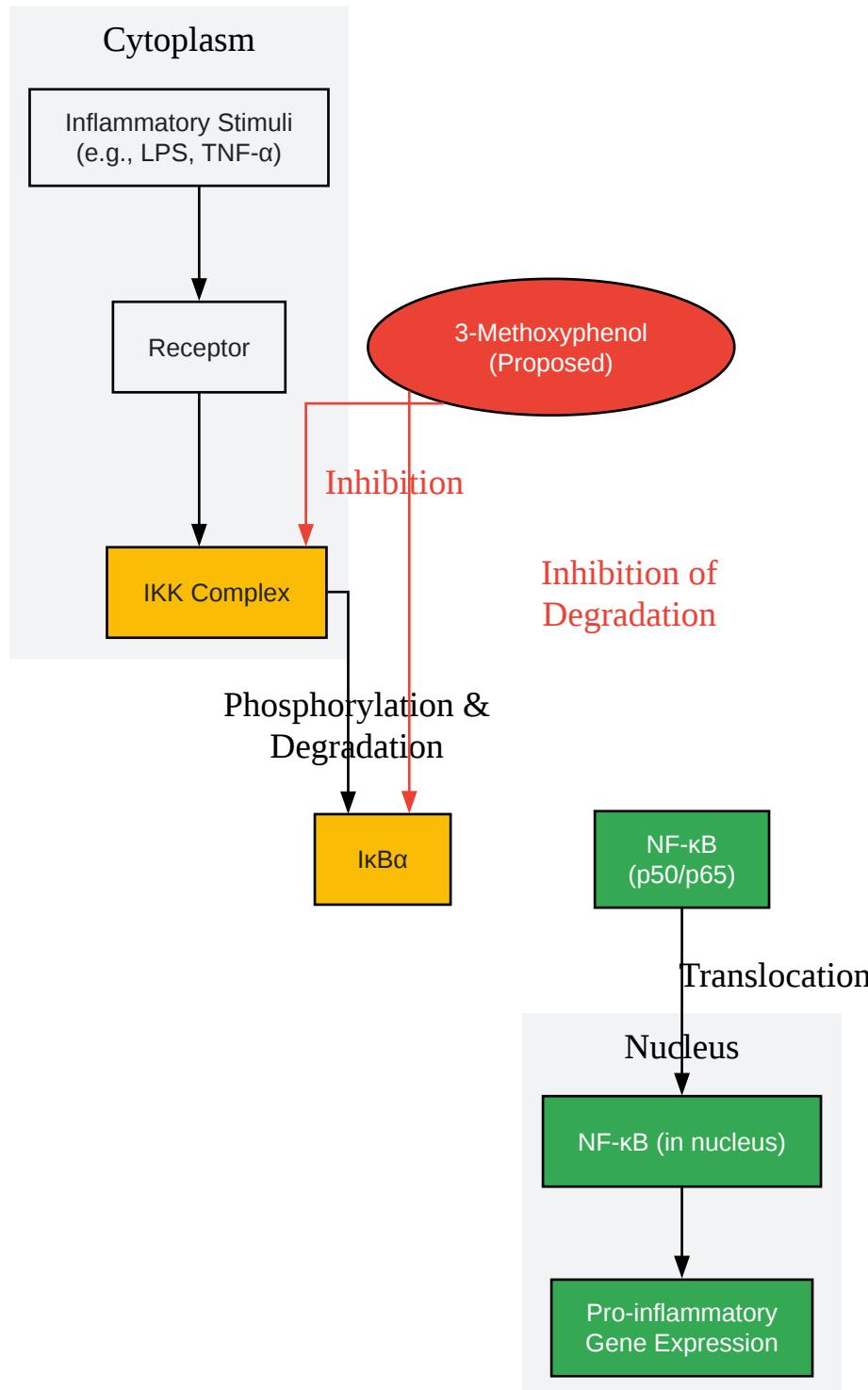

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of 3-methoxyphenol for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
- After incubation, collect the cell culture supernatant.
- To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration from a standard curve prepared with the nitrite standard solution. The reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory activity.

Signaling Pathways and Logical Relationships

While direct studies on the specific signaling pathways modulated by 3-methoxyphenol are limited, the broader class of methoxylated phenols and polyphenols are known to exert their biological effects through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[\[7\]](#)[\[8\]](#) [\[9\]](#) It is plausible that 3-methoxyphenol shares similar mechanisms of action.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[\[7\]](#)[\[10\]](#) Phenolic compounds have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.[\[7\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed inhibitory effect of 3-methoxyphenol on the MAPK signaling pathway.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.^[9] Many phenolic compounds exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.^{[3][9]}

[Click to download full resolution via product page](#)

Caption: Proposed inhibitory effect of 3-methoxyphenol on the NF-κB signaling pathway.

Experimental Workflow for Studying Signaling Pathway Modulation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol | MDPI [mdpi.com]
- 4. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [3-Methoxyphenyl CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12655295#3-methoxyphenyl-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com